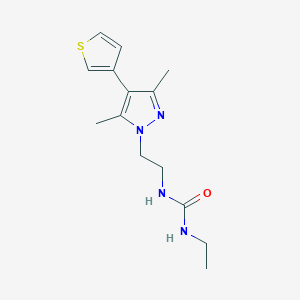

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea

Descripción

This compound is a urea derivative featuring a pyrazole core substituted with 3,5-dimethyl and thiophen-3-yl groups. The ethylurea chain is attached via a two-carbon spacer to the pyrazole nitrogen. The thiophene moiety enhances π-π stacking interactions, while the ethyl group on the urea may improve lipophilicity and metabolic stability compared to methyl-substituted analogs . Structural characterization of such compounds typically employs IR, $ ^1H $-NMR, $ ^{13}C $-NMR, and X-ray crystallography (e.g., SHELX refinement ).

Propiedades

IUPAC Name |

1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-ethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4OS/c1-4-15-14(19)16-6-7-18-11(3)13(10(2)17-18)12-5-8-20-9-12/h5,8-9H,4,6-7H2,1-3H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOARRSTXRCHHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCN1C(=C(C(=N1)C)C2=CSC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, featuring a pyrazole moiety and thiophene substituent, suggests diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 347.46 g/mol. The compound is characterized by the following structural features:

- Pyrazole Ring : Known for its role in various biological activities.

- Thiazole/Thiadiazole Moiety : Often linked to anticancer and antimicrobial properties.

- Thiophene Group : Enhances lipophilicity and biological interaction potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can be optimized by adjusting reaction conditions such as temperature and solvents to improve yield and purity. The steps generally include:

- Formation of the pyrazole ring.

- Introduction of the thiophene group.

- Coupling with ethyl isocyanate to form the urea linkage.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound demonstrated:

- Inhibition against Gram-positive and Gram-negative bacteria : Minimum inhibitory concentration (MIC) values ranged from 0.008 to 0.046 µg/mL against various pathogens including Staphylococcus aureus and E. coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1 | 0.008 | S. pneumoniae |

| 2 | 0.03 | Staphylococcus epidermidis |

| 3 | 0.06 | Streptococcus pyogenes |

Anticancer Activity

The compound has also been evaluated for its anticancer potential, showing promising antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These results indicate that the compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest.

The precise mechanism of action for this compound remains under investigation; however, preliminary studies suggest that it may interact with bacterial topoisomerases, which are critical for DNA replication and transcription . The presence of functional groups capable of forming hydrogen bonds enhances its binding affinity to these targets.

Case Studies

A recent study highlighted the effectiveness of pyrazole derivatives in inhibiting bacterial growth by targeting topoisomerase enzymes such as GyrB and ParE . The derivatives exhibited low frequencies of resistance (FoR), indicating their potential as effective antibacterial agents without significant toxicity to human cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Comparison Points

Structural Variations and Electronic Effects: The target compound uniquely combines a thiophene ring with a pyrazole-urea scaffold. Thiophene’s electron-rich nature may enhance binding to aromatic receptors compared to phenyl (9a) or methoxyphenyl (MK13) analogs . Substituents like cyano groups in 7a increase polarity, reducing cell permeability relative to the ethylurea chain in the target compound .

Synthetic Routes: The target compound’s synthesis likely involves coupling a thiophene-substituted pyrazole with ethylurea under phase-transfer catalysis (similar to ), whereas 7a and 7b are synthesized via dioxane-mediated cyclization with malononitrile or ethyl cyanoacetate .

Spectroscopic Distinctions :

- The ethyl group in the target compound’s urea moiety produces a triplet at δ 1.12 ppm in $ ^1H $-NMR, absent in methyl-substituted analogs like 9a .

- IR spectra of urea derivatives consistently show C=O stretches near 1660–1710 cm$^{-1}$, but thiophene-containing compounds exhibit additional C-S vibrations at ~690 cm$^{-1}$ .

Biological Implications :

- Thiophene-containing analogs (target, 7a) may exhibit enhanced antimicrobial activity due to sulfur’s electronegativity, whereas methoxyphenyl derivatives (MK13) are explored for CNS applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.